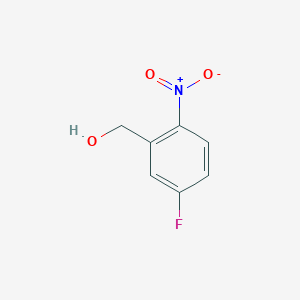

(5-Fluoro-2-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOZQRGVHQIIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475876 | |

| Record name | (5-Fluoro-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287121-32-8 | |

| Record name | (5-Fluoro-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Fluoro-2-nitrophenyl)methanol and its Isomer, (2-Fluoro-5-nitrophenyl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthesis of (5-Fluoro-2-nitrophenyl)methanol and its structural isomer, (2-Fluoro-5-nitrophenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited publicly available data for this compound, this guide also includes a more detailed analysis of its better-documented isomer to provide a thorough comparative reference.

This compound

CAS Number: 287121-32-8

This compound, also known as 5-Fluoro-2-nitrobenzyl alcohol, is a fluorinated nitroaromatic compound. The presence of the fluorine atom and the nitro group significantly influences its chemical reactivity and potential applications as a building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Melting Point | 82-86 °C |

| Boiling Point (Predicted) | 286.1 ± 25.0 °C |

| Appearance | Solid |

Safety Information

The following table summarizes the hazard and precautionary statements for this compound.

| GHS Classification | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P330: Rinse mouth. |

Isomer: (2-Fluoro-5-nitrophenyl)methanol

CAS Number: 63878-73-9

The structural isomer, (2-Fluoro-5-nitrophenyl)methanol, has the fluoro and nitro groups at different positions on the phenyl ring. This seemingly minor change can lead to differences in physical properties, reactivity, and biological activity. A greater volume of research and data is publicly available for this isomer.

Physicochemical Properties

The physical and chemical properties of (2-Fluoro-5-nitrophenyl)methanol are detailed in the table below for comparison.

| Property | Value |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol [1] |

| Melting Point | 68-71 °C |

| Appearance | Yellow to brown solid[2] |

| Purity | ≥96% |

Safety Information

The hazard information for (2-Fluoro-5-nitrophenyl)methanol is summarized below.

| GHS Classification | Hazard Statements |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1] |

Experimental Protocols

Synthesis of (2-Fluoro-5-nitrophenyl)methanol

A common method for the synthesis of (2-Fluoro-5-nitrophenyl)methanol involves the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde, using a mild reducing agent such as sodium borohydride.[2]

Materials:

-

2-fluoro-5-nitrobenzaldehyde

-

Methanol

-

Sodium borohydride

-

1 M Hydrochloric acid

-

Ether

-

Magnesium sulfate

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzaldehyde (1.00 g, 5.91 mmol) in methanol (10 mL) in a suitable reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.182 g, 4.82 mmol) to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 3 hours.

-

After the reaction is complete, acidify the mixture to a pH of 4 with 1 M hydrochloric acid.

-

Concentrate the mixture to remove the methanol.

-

Add 50 mL of water to the residue and extract the product with ether.

-

Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield the product.

This procedure reportedly yields (2-fluoro-5-nitrophenyl)methanol as a light yellow solid with a high yield (99%) and a melting point of 62-64 °C.[2]

Visualizations

Synthesis Workflow for (2-Fluoro-5-nitrophenyl)methanol

The following diagram illustrates the key steps in the synthesis of (2-Fluoro-5-nitrophenyl)methanol from 2-fluoro-5-nitrobenzaldehyde.

Caption: Synthesis of (2-Fluoro-5-nitrophenyl)methanol.

As of the current literature survey, there is no specific information available regarding the involvement of this compound or its isomer in defined biological signaling pathways. These compounds are primarily utilized as intermediates in organic synthesis. Further research is required to elucidate any potential biological activities.

References

An In-depth Technical Guide to (5-Fluoro-2-nitrophenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of (5-Fluoro-2-nitrophenyl)methanol, a key chemical intermediate. It covers its molecular structure, physicochemical properties, a representative synthesis protocol, and its potential applications in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name (2-Fluoro-5-nitrophenyl)methanol, is an aromatic alcohol containing both a fluorine atom and a nitro group.[1] These functional groups make it a versatile building block in organic synthesis. Its key properties are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [1] |

| IUPAC Name | (2-fluoro-5-nitrophenyl)methanol | [1] |

| Synonyms | 2-Fluoro-5-nitrobenzyl alcohol, 5-Fluoro-2-nitrobenzyl alcohol | [1] |

| CAS Number | 63878-73-9 | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CO)F | [1] |

| InChI Key | IFIOUOYJVOSTFH-UHFFFAOYSA-N | [1] |

| Appearance | Solid | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Potential Applications in Drug Development

The unique arrangement of fluoro, nitro, and hydroxymethyl groups on the phenyl ring makes this compound a valuable synthon for constructing complex molecules. Structurally similar compounds are recognized as important intermediates in the synthesis of various therapeutic agents.[3]

The diagram below illustrates the logical relationship between the compound's functional groups and its potential synthetic applications.

Caption: Logical flow from functional groups to synthetic utility.

-

Intermediate for Kinase Inhibitors : The core structure is highly suitable for synthesizing kinase inhibitors, a major class of anticancer drugs. The nitro group can be readily reduced to an amine, which serves as a critical attachment point for various heterocyclic scaffolds.[3]

-

Versatile Building Block : The presence of three distinct and reactive functional groups allows for sequential and site-selective modifications, making it a versatile precursor for a wide range of complex organic molecules.[3]

Representative Experimental Protocol: Synthesis

While a specific protocol for this compound was not available in the searched literature, a detailed synthesis for the closely related isomer, (2-Fluoro-3-nitrophenyl)methanol , provides a representative and adaptable methodology.[4] The procedure involves the reduction of a methyl ester precursor.

Reaction: Reduction of Methyl 2-fluoro-3-nitrobenzoate to (2-Fluoro-3-nitrophenyl)methanol.[4]

Materials:

-

Methyl 2-fluoro-3-nitrobenzoate (starting material)

-

Diisobutylaluminium hydride (DIBAL), 1.0 M solution in toluene

-

Toluene (solvent)

-

Methanol

-

Saturated Rochelle's salt (potassium sodium tartrate) solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in toluene (92 mL) is cooled to -78 °C in a dry reaction vessel under an inert atmosphere.[4]

-

DIBAL (115.7 mL of a 1.0 M solution in toluene) is added slowly to the reaction mixture, maintaining the temperature at -78 °C.[4]

-

The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.[4]

-

The reaction is quenched by cooling the mixture back to -78 °C and sequentially adding methanol, a saturated aqueous solution of Rochelle's salt, and ethyl acetate.[4]

-

The mixture is warmed to room temperature and stirred for 1 hour.[4]

-

The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.[4]

-

The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.[4]

-

The solvent is removed under reduced pressure to yield the product, (2-Fluoro-3-nitrophenyl)methanol, as a brown oil (7.52 g, 95% yield).[4]

The following diagram illustrates the experimental workflow for this representative synthesis.

Caption: Experimental workflow for a representative synthesis.

Safety and Handling

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

References

An In-depth Technical Guide to the Synthesis of (5-Fluoro-2-nitrophenyl)methanol from 5-fluoro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Fluoro-2-nitrophenyl)methanol, a valuable intermediate in the development of novel therapeutics and other fine chemicals. The core of this document focuses on the selective reduction of 5-fluoro-2-nitrobenzaldehyde, detailing the prevalent methodologies, experimental protocols, and relevant quantitative data.

Introduction

This compound is a key building block in organic synthesis. The presence of a fluorine atom can enhance the metabolic stability and bioactivity of molecules, while the nitro and hydroxyl functionalities offer versatile handles for further chemical transformations. The selective reduction of the aldehyde group in 5-fluoro-2-nitrobenzaldehyde in the presence of a reducible nitro group is a critical step in the synthetic pathway to various complex molecules. This guide will explore the chemoselective reduction using sodium borohydride, a widely used and efficient method for this transformation.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the starting material and the isomeric product is presented in Table 1. While specific experimental data for this compound is not widely available, data for its isomer, (2-Fluoro-5-nitrophenyl)methanol, is included for comparative purposes.

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 5-Fluoro-2-nitrobenzaldehyde |  | C₇H₄FNO₃ | 169.11 | 92 - 96 | White to light red to green powder/crystal | 395-81-3 |

| This compound |  | C₇H₆FNO₃ | 171.13 | Not available | - | 349-04-2 |

| (2-Fluoro-5-nitrophenyl)methanol (Isomer) |  | C₇H₆FNO₃ | 171.13 | 62 - 64 | Light yellow solid | 63878-73-9[1] |

Reaction Pathway and Mechanism

The synthesis of this compound from 5-fluoro-2-nitrobenzaldehyde is achieved through the selective reduction of the aldehyde functional group. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its chemoselectivity; it readily reduces aldehydes and ketones while typically not affecting more robust functional groups like nitro groups under standard conditions.[2][3]

The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent (e.g., methanol or ethanol) or during aqueous workup, yields the final primary alcohol product.

Experimental Protocols

General Experimental Protocol for Sodium Borohydride Reduction

Materials:

-

5-fluoro-2-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-fluoro-2-nitrobenzaldehyde in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.8 to 1.0 molar equivalents relative to the aldehyde) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Stir the reaction mixture at 0 °C for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Acidification: After the reaction is complete, carefully acidify the mixture to a pH of approximately 4 with 1 M hydrochloric acid to neutralize any excess borohydride and the resulting borate esters.

-

Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Table 2: Representative Reaction Parameters (based on isomeric synthesis)

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol) | [1] |

| Reducing Agent | Sodium borohydride (182 mg, 4.82 mmol) | [1] |

| Solvent | Methanol (10 mL) | [1] |

| Reaction Temperature | 0 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield (of isomer) | 99% | [1] |

Purification and Characterization

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane or water).[4]

-

Column Chromatography: For purification via column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a common choice for compounds of similar polarity.[5]

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the purified solid should also be determined.

Alternative Synthesis Methods

While sodium borohydride is a highly effective and selective reagent for this transformation, other reducing agents can also be employed. The choice of reagent may depend on the presence of other functional groups in more complex substrates and desired reaction conditions.

-

Other Borohydrides: Lithium borohydride (LiBH₄) is a more powerful reducing agent than NaBH₄ and can also be used.[6]

-

Catalytic Hydrogenation: This method, using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel, can be used. However, careful control of reaction conditions is necessary to avoid the reduction of the nitro group.[4]

-

Transfer Hydrogenation: Reagents like ammonium formate in the presence of a catalyst (e.g., Pd/C) can also effect the reduction of the aldehyde.

Logical Workflow Diagram

The following diagram illustrates the general workflow from the starting material to the purified product.

Conclusion

The synthesis of this compound from 5-fluoro-2-nitrobenzaldehyde is a straightforward and high-yielding reaction when employing a chemoselective reducing agent like sodium borohydride. This guide provides a robust framework for researchers to carry out this synthesis, including a detailed experimental protocol adapted from a closely related compound. The resulting product is a versatile intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Careful execution of the reaction and purification steps will ensure a high purity of the final product.

References

- 1. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. studylib.net [studylib.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of (2-Fluoro-5-nitrophenyl)methanol

Disclaimer: The user requested information on "(5-Fluoro-2-nitrophenyl)methanol". However, publicly available data, including commercial availability and spectroscopic information, predominantly pertains to its isomer, (2-Fluoro-5-nitrophenyl)methanol (CAS No: 63878-73-9). This guide will focus on the latter compound, which is commonly referred to as 2-Fluoro-5-nitrobenzyl alcohol.

Introduction

(2-Fluoro-5-nitrophenyl)methanol is a fluorinated aromatic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a fluorine atom and a nitro group on the benzene ring, imparts unique reactivity, making it a key intermediate in the development of pharmaceutical compounds and other specialty chemicals. This document provides a comprehensive overview of its chemical properties, synthesis, and safety information, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of (2-Fluoro-5-nitrophenyl)methanol are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |

| Molecular Weight | 171.13 g/mol | [1][2] |

| CAS Number | 63878-73-9 | [1][2][3] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 68-71 °C (lit.) | [2] |

| Boiling Point | 319.0 ± 27.0 °C (Predicted) | [2] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.34 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of (2-Fluoro-5-nitrophenyl)methanol.

| Spectrum Type | Data | Source |

| ¹H NMR | (300 MHz, CDCl₃) δ 8.43 (dd, J = 6.2, 2.9 Hz, 1H), 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H), 7.20 (dd, J = 9.0, 9.0 Hz, 1H), 4.85 (d, J = 3.6 Hz, 2H), 2.12 (s, 1H). | [2] |

| ¹³C NMR | (75 MHz, CDCl₃) δ 125.0 (d, J = 10.0 Hz), 124.7 (d, J = 6.9 Hz), 116.2 (d, J = 23.6 Hz), 58.2 (CH₂). | [2] |

| GC-MS | m/z Top Peak: 125; 2nd Highest: 107; 3rd Highest: 95. | [1] |

| Infrared (IR) | Vapor Phase IR Spectra available. | [1] |

Experimental Protocols

Synthesis of (2-Fluoro-5-nitrophenyl)methanol from 2-Fluoro-5-nitrobenzaldehyde [2]

This protocol details the reduction of the corresponding aldehyde to form the target alcohol.

Materials:

-

2-Fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol)

-

Methanol (10 mL)

-

Sodium borohydride (182 mg, 4.82 mmol)

-

1 M Hydrochloric acid

-

Ether

-

Magnesium sulfate

-

Water

Procedure:

-

A solution of 2-fluoro-5-nitrobenzaldehyde in methanol is prepared in a suitable reaction vessel.

-

The solution is cooled to 0 °C.

-

Sodium borohydride is added to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 3 hours.

-

Upon completion, the reaction is acidified to pH 4 using 1 M hydrochloric acid.

-

The mixture is then concentrated to remove methanol.

-

50 mL of water is added, and the product is extracted with ether.

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.

-

The resulting product, (2-fluoro-5-nitrophenyl)methanol, is obtained as a light yellow solid with a reported yield of 99% and a melting point of 62-64 °C.[2]

Caption: Synthesis of (2-Fluoro-5-nitrophenyl)methanol.

Reactivity and Applications

(2-Fluoro-5-nitrophenyl)methanol is a versatile intermediate. The hydroxyl group can be readily converted into other functional groups, and the nitro group can be reduced to an amine, providing a pathway to a variety of derivatives.

Key Reactions:

-

Synthesis of 2-Fluoro-5-nitrobenzyl bromide: The alcohol can be converted to the corresponding bromide, a useful alkylating agent.[2]

-

Synthesis of 5-Amino-2-fluorobenzyl alcohol: The nitro group can be reduced to an amine, opening pathways for the synthesis of various heterocyclic compounds.[2]

Caption: Key synthetic transformations of the title compound.

Safety and Hazards

(2-Fluoro-5-nitrophenyl)methanol is classified as an irritant. Proper safety precautions must be observed during handling.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Spectroscopic Profile of (5-Fluoro-2-nitrophenyl)methanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (5-Fluoro-2-nitrophenyl)methanol (CAS No: 63878-73-9), a key intermediate in various synthetic applications within the pharmaceutical and chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.43 | dd | 6.2, 2.9 | 1H | Ar-H |

| 8.19 | ddd | 9.0, 4.5, 2.9 | 1H | Ar-H |

| 7.20 | dd | 9.0, 9.0 | 1H | Ar-H |

| 4.85 | d | 3.6 | 2H | -CH₂- |

| 2.12 | s | - | 1H | -OH |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Splitting (J C-F) Hz | Assignment |

| 125.0 | d (10.0) | Ar-CH |

| 124.7 | d (6.9) | Ar-CH |

| 116.2 | d (23.6) | Ar-CH |

| 58.2 | - | -CH₂OH |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1]

Table 3: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 125 | Top Peak |

| 107 | 2nd Highest |

| 95 | 3rd Highest |

Ionization Method: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1520 & ~1350 | Strong | N-O stretch (nitro group) |

| ~1600 & ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

-

The tube was capped and carefully inverted several times to ensure a homogenous solution.

Data Acquisition:

-

Instrument: A 300 MHz NMR spectrometer was used for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR.

-

Solvent: CDCl₃.

-

Temperature: Standard probe temperature (approximately 298 K).

-

¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of solid this compound was dissolved in a volatile solvent like dichloromethane or acetone.

-

A drop of the resulting solution was applied to a salt plate (e.g., NaCl or KBr).

-

The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity.

-

In the ion source, the molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Mass Analyzer: A quadrupole or ion trap analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier recorded the abundance of each ion.

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

References

Technical Guide: Safety and Handling of (5-Fluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for (5-Fluoro-2-nitrophenyl)methanol and its isomers. Due to the limited availability of specific safety data for this compound (CAS No. 142303-49-1), this guide incorporates data from structurally similar isomers, including (2-Fluoro-5-nitrophenyl)methanol (CAS No. 63878-73-9) and (4-Fluoro-2-nitrophenyl)methanol (CAS No. 1043416-40-5), to provide a thorough understanding of the potential hazards.

Chemical Identification and Physical Properties

While specific quantitative data for this compound is limited, the general properties are expected to be similar to its isomers.

| Property | Data for Isomers of this compound |

| Molecular Formula | C₇H₆FNO₃[1][2][3] |

| Molecular Weight | 171.13 g/mol [1][2][3] |

| Appearance | Yellow to brown solid |

| Purity | Typically ≥96%[2][3] |

| Storage | Store at room temperature, in an inert atmosphere (e.g., under Argon)[2] |

Hazard Identification and Classification

This compound and its isomers are classified as hazardous substances. The following GHS classification is based on data for the (2-Fluoro-5-nitrophenyl)methanol isomer.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements: [1]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the necessary steps for safely handling this compound and its isomers in a laboratory setting.

Hierarchy of Safety Controls

To minimize exposure to this compound, a hierarchical approach to safety controls should be implemented.

Personal Protective Equipment (PPE)

Given the hazardous nature of this chemical, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential. Gloves should be inspected for integrity before each use and changed frequently.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required.

Storage and Incompatibility

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed and stored in an inert atmosphere (e.g., under argon) to prevent degradation.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

-

Spills:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Fire:

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

-

First Aid:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

-

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific chemical being used.

References

Physical characteristics of (5-Fluoro-2-nitrophenyl)methanol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

(5-Fluoro-2-nitrophenyl)methanol, also known as 5-Fluoro-2-nitrobenzyl alcohol, is a solid organic compound. A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source |

| Chemical Formula | C₇H₆FNO₃ | PubChem[1] |

| Molecular Weight | 171.13 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| CAS Number | 63878-73-9 | PubChem[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

Experimental Protocols for Physical Characterization

The following sections detail standard laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]

Methodology: Capillary Tube Method

This is a common and effective method for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Thermometer[5]

-

Mortar and pestle (optional, for grinding crystals)[5]

-

Spatula[5]

-

Heating medium (e.g., oil bath for Thiele tube)[3]

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed on a clean, dry surface. The sample should be finely powdered to ensure uniform heating.[4]

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

-

Apparatus Setup:

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. Constant stirring of the oil bath in a Thiele tube setup is necessary to ensure a uniform temperature.[3]

-

Observation and Data Recording: Two temperatures are recorded:

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from liquid to gas.[6][7] This property is highly dependent on atmospheric pressure.[6]

Methodology: Capillary Tube Method (Siwoloboff Method)

Given that this compound is a solid at room temperature, it would first need to be melted to determine its boiling point, assuming it does not decompose at its boiling temperature. This method is suitable for small quantities of a substance.

Apparatus:

-

Heating apparatus (e.g., Thiele tube with oil bath or an aluminum block heater)[6][8]

-

Rubber band or thread to attach the tubes to the thermometer[9]

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the sample.[8]

-

Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then heated in an oil bath or a heating block.[8]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8] The heat is then removed, and the liquid is allowed to cool.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9]

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.

References

- 1. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to Determining the Solubility of (5-Fluoro-2-nitrophenyl)methanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of the compound (5-Fluoro-2-nitrophenyl)methanol in a range of common organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol to enable researchers to generate this critical data. The methodologies described are based on established principles of solubility determination and are designed to yield accurate and reproducible results essential for applications in drug discovery, process chemistry, and formulation development.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a qualitative prediction of solubility. This compound possesses several functional groups that will influence its solubility profile:

-

Aromatic Ring: The phenyl ring is nonpolar and will favor interactions with aromatic or nonpolar solvents.

-

Nitro Group (-NO₂): This is a polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Hydroxymethyl Group (-CH₂OH): The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This will favor solubility in protic solvents like alcohols.

-

Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity.

Based on these features, it can be anticipated that this compound will exhibit moderate to good solubility in polar aprotic and protic solvents, and lower solubility in nonpolar solvents. However, precise quantitative data must be determined experimentally.

Quantitative Solubility Data Table

The following table is provided as a template for researchers to populate with their experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C). Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

| Solvent Class | Solvent | Solubility (g/L) at 25 °C | Observations |

| Alcohols | Methanol | Data to be determined | |

| Ethanol | Data to be determined | ||

| Isopropanol | Data to be determined | ||

| Ketones | Acetone | Data to be determined | |

| Methyl Ethyl Ketone | Data to be determined | ||

| Esters | Ethyl Acetate | Data to be determined | |

| Ethers | Diethyl Ether | Data to be determined | |

| Tetrahydrofuran (THF) | Data to be determined | ||

| Hydrocarbons | Hexane | Data to be determined | |

| Toluene | Data to be determined | ||

| Halogenated | Dichloromethane | Data to be determined | |

| Chloroform | Data to be determined | ||

| Amides | Dimethylformamide (DMF) | Data to be determined | |

| Other | Acetonitrile | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Data to be determined |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] It involves creating a saturated solution by agitating an excess of the solid solute in the solvent until equilibrium is reached.[1]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer or orbital shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Detailed Step-by-Step Procedure

-

Preparation of Standard Solutions for Calibration:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a clean, dry vial. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a vortex mixer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe and filter the solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Dilution and Analysis:

-

Accurately pipette a known volume of the filtered saturated solution into a volumetric flask.

-

Dilute the sample to the final volume with the same solvent. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The result is the solubility of this compound in the specific solvent at the experimental temperature.

-

3.4. Considerations for Accuracy

-

Purity of Compound and Solvents: Use high-purity materials to avoid erroneous results.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature throughout the experiment is crucial.

-

Equilibration Time: Ensure sufficient time is allowed for the system to reach equilibrium. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the solubility value remains constant.

-

Prevention of Evaporation: Keep vials tightly sealed to prevent changes in concentration due to solvent loss.

-

Analytical Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision.

This guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. The generation of this data is a fundamental step in the characterization of this compound and will be invaluable for its application in scientific research and development.

References

A Technical Guide to the Discovery and History of Fluorinated Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nitroaromatic compounds, a class of molecules combining the strong electron-withdrawing properties of the nitro group with the unique steric and electronic effects of fluorine, have played a pivotal role in the advancement of organic chemistry and biochemistry. From foundational studies in electrophilic aromatic substitution to the development of indispensable reagents for protein sequencing, the history of these compounds is a testament to the pursuit of novel reactivity and analytical methods. This in-depth technical guide explores the core discoveries, key experimental protocols, and the historical evolution of fluorinated nitroaromatic compounds, providing a comprehensive resource for researchers in organic synthesis and drug development.

I. Early Syntheses: The Two Primary Pathways

The historical development of fluorinated nitroaromatic compounds progressed along two main synthetic avenues: the nitration of pre-existing fluoroaromatic compounds and the fluorination of nitroaromatic precursors.

A. Pathway 1: Nitration of Fluorobenzene

One of the earliest approaches to synthesizing fluorinated nitroaromatic compounds was the direct nitration of fluorobenzene. This method, however, presented challenges in controlling the regioselectivity of the reaction.

Key Historical Development: Holleman's Studies on Electrophilic Aromatic Substitution

In the early 20th century, Dutch chemist Arnold Frederick Holleman conducted systematic studies on the electrophilic substitution of benzene derivatives. His work on the nitration of fluorobenzene, published around 1913, was a landmark in understanding the directing effects of the fluorine substituent. Holleman's experiments demonstrated that the nitration of fluorobenzene with a mixture of nitric acid and sulfuric acid predominantly yields a mixture of para- and ortho-fluoronitrobenzene, with the para isomer being the major product.

Experimental Protocol: Nitration of Fluorobenzene (Based on early 20th-century methods)

Objective: To synthesize a mixture of fluoronitrobenzene isomers via the direct nitration of fluorobenzene.

Reagents:

-

Fluorobenzene

-

Concentrated Nitric Acid (d = 1.4 g/mL)

-

Concentrated Sulfuric Acid (d = 1.84 g/mL)

-

Ice

-

Sodium Carbonate solution (10%)

-

Water

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

In a flask equipped with a dropping funnel and a thermometer, carefully prepare a nitrating mixture by slowly adding a calculated amount of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath to maintain a low temperature.

-

Slowly add fluorobenzene dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed a predetermined limit (e.g., 30-40 °C) to minimize dinitration.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Separate the oily layer of fluoronitrobenzene isomers.

-

Wash the organic layer successively with water, a 10% sodium carbonate solution to neutralize any remaining acid, and finally with water again.

-

Dry the crude product over an anhydrous drying agent.

-

The isomeric mixture can then be separated by fractional distillation under reduced pressure.

Quantitative Data from Early Nitration Studies

| Product Isomer | Typical Yield Ratio | Boiling Point (°C) |

| p-Fluoronitrobenzene | ~90% | 205 |

| o-Fluoronitrobenzene | ~10% | 215 |

| m-Fluoronitrobenzene | Trace | 197 |

B. Pathway 2: Halogen Exchange Fluorination of Nitroaromatics

The second major historical route to fluorinated nitroaromatics involves the nucleophilic substitution of a halogen (typically chlorine) with fluoride on a nitro-activated aromatic ring. This method offered better regiocontrol compared to direct nitration.

Key Historical Developments:

-

Gottlieb's Synthesis of 1-Fluoro-2,4-dinitrobenzene (1936): H. B. Gottlieb reported the synthesis of 1-fluoro-2,4-dinitrobenzene, which would later become famously known as Sanger's reagent, by reacting 1-chloro-2,4-dinitrobenzene with potassium fluoride in nitrobenzene. This was a significant early example of a successful halogen exchange fluorination on a highly activated nitroaromatic system.[1][2]

-

Fuller's Use of Sulfolane for 2-Fluoronitrobenzene Synthesis (1975): A major advancement in the synthesis of less activated fluoronitroaromatics was the work of G. Fuller. He disclosed the preparation of 2-fluoronitrobenzene from 2-chloronitrobenzene using potassium fluoride in the polar aprotic solvent sulfolane (tetramethylene sulfone). This method provided a viable route to the ortho isomer, which was difficult to obtain in high purity via nitration.

Experimental Protocol: Synthesis of 1-Fluoro-2,4-dinitrobenzene (Gottlieb, 1936)

Objective: To synthesize 1-fluoro-2,4-dinitrobenzene via halogen exchange.

Reagents:

-

1-Chloro-2,4-dinitrobenzene

-

Anhydrous Potassium Fluoride

-

Nitrobenzene (as solvent)

Procedure:

-

A mixture of 1-chloro-2,4-dinitrobenzene and a slight excess of finely powdered anhydrous potassium fluoride in nitrobenzene is heated in a reaction vessel equipped with a reflux condenser and a stirrer.

-

The reaction mixture is heated at an elevated temperature (e.g., 190-210 °C) for several hours.

-

After cooling, the reaction mixture is filtered to remove the precipitated potassium chloride and any unreacted potassium fluoride.

-

The nitrobenzene solvent is removed from the filtrate by vacuum distillation.

-

The resulting crude 1-fluoro-2,4-dinitrobenzene is then purified by vacuum distillation.

Quantitative Data for Gottlieb's Synthesis

| Product | Yield | Melting Point (°C) |

| 1-Fluoro-2,4-dinitrobenzene | 30% | 24-25 |

Experimental Protocol: Synthesis of 2-Fluoronitrobenzene (Fuller, 1975)

Objective: To synthesize 2-fluoronitrobenzene via halogen exchange in sulfolane.

Reagents:

-

2-Chloronitrobenzene

-

Anhydrous Potassium Fluoride

-

Sulfolane (tetramethylene sulfone)

Procedure:

-

A mixture of 2-chloronitrobenzene, anhydrous potassium fluoride, and sulfolane is charged into a reaction vessel equipped with a mechanical stirrer and a condenser.

-

The mixture is heated to a high temperature (e.g., 240 °C) with vigorous stirring.

-

The reaction is monitored for the disappearance of the starting material (e.g., by gas chromatography). The original report indicates a reaction time of 22 hours.

-

After completion, the reaction mixture is cooled and filtered to remove inorganic salts.

-

The 2-fluoronitrobenzene is isolated from the sulfolane solvent by fractional distillation under reduced pressure.

Quantitative Data for Fuller's Synthesis

| Product | Yield | Reaction Time | Reaction Temperature (°C) |

| 2-Fluoronitrobenzene | 60.5% | 22 hours | 240 |

II. A Landmark Application: Sanger's Reagent and Protein Sequencing

The development of 1-fluoro-2,4-dinitrobenzene (FDNB), or Sanger's reagent, by Frederick Sanger in 1945 represents a monumental milestone in the history of biochemistry and demonstrates the profound impact of fluorinated nitroaromatic compounds.[3][4][5]

Sanger's work on the structure of insulin required a method to identify the N-terminal amino acid of a polypeptide chain. He found that FDNB reacts with the free amino group at the N-terminus under mild alkaline conditions to form a stable, yellow-colored dinitrophenyl (DNP) derivative.[3][4] After acid hydrolysis of the DNP-protein, the DNP-amino acid could be identified by chromatography, thereby revealing the identity of the N-terminal residue. This technique was instrumental in Sanger's successful sequencing of insulin, for which he was awarded the Nobel Prize in Chemistry in 1958.

Experimental Protocol: N-Terminal Amino Acid Analysis using Sanger's Reagent

Objective: To identify the N-terminal amino acid of a peptide or protein.

Reagents:

-

Peptide or protein sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution in ethanol

-

Sodium bicarbonate solution (e.g., 1 M)

-

Hydrochloric acid (e.g., 6 M)

-

Ether

-

Chromatography system (historically paper chromatography, now more commonly HPLC)

-

DNP-amino acid standards

Procedure:

-

Derivatization: a. Dissolve the peptide or protein sample in a suitable buffer (e.g., sodium bicarbonate solution) to maintain a slightly alkaline pH. b. Add an ethanolic solution of FDNB to the protein solution. c. Allow the reaction to proceed at room temperature for a set period (e.g., 2 hours) with gentle stirring. The N-terminal amino group will react with FDNB to form a DNP-peptide.

-

Hydrolysis: a. After the reaction, precipitate the DNP-protein, wash it with water, ethanol, and ether, and then dry it. b. Hydrolyze the DNP-protein by heating it with 6 M HCl in a sealed tube at an elevated temperature (e.g., 110 °C) for a specified time (e.g., 24 hours). This will cleave all the peptide bonds.

-

Identification: a. After hydrolysis, the DNP-amino acid, which is ether-soluble, is extracted from the aqueous hydrolysate containing the free amino acids. b. The ether extract containing the yellow DNP-amino acid is then analyzed by a suitable chromatographic method. c. The identity of the N-terminal amino acid is determined by comparing the chromatographic behavior of the unknown DNP-amino acid with that of known DNP-amino acid standards.

III. Visualizing the Historical Pathways and Workflows

A. Synthetic Pathways to Fluoronitrobenzenes

Caption: Early synthetic routes to fluoronitrobenzenes.

B. Sanger's Reagent Workflow for N-Terminal Analysis

Caption: Workflow for N-terminal analysis using Sanger's reagent.

IV. Conclusion

The discovery and development of fluorinated nitroaromatic compounds have been driven by the dual needs for regioselective synthesis and novel analytical tools. From the early, somewhat uncontrolled nitration of fluorobenzene to the more refined halogen exchange methods, the synthetic toolkit for accessing these valuable molecules has significantly evolved. The crowning achievement in the application of this class of compounds remains Sanger's use of 1-fluoro-2,4-dinitrobenzene, a development that not only revolutionized protein chemistry but also underscored the immense practical utility of fluorinated nitroaromatics. The historical journey of these compounds provides valuable insights into the interplay between synthetic innovation and biochemical discovery, a narrative that continues to inspire contemporary research in medicinal and materials chemistry.

References

The Role of Fluorine in Medicinal Chemistry and Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine has become an indispensable element in modern medicinal chemistry, fundamentally altering the properties of drug candidates to enhance their therapeutic potential. Its unique characteristics—small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic molecular modifications that can profoundly impact a drug's metabolic stability, binding affinity, lipophilicity, and pKa. These modulations often translate into improved pharmacokinetic profiles, greater target selectivity, and enhanced overall efficacy. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

The Strategic Impact of Fluorine on Drug Properties

The introduction of fluorine into a drug molecule is a deliberate strategy to fine-tune its physicochemical and biological properties. Unlike other halogens, fluorine is the most electronegative element and has a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation.[1] This bioisosteric replacement is a cornerstone of modern drug design.[2]

1.1. Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often involves the oxidation of a metabolically labile C-H bond.[3] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to oxidative cleavage by CYP450 enzymes.[1] By strategically replacing a vulnerable hydrogen atom with fluorine, medicinal chemists can effectively "block" sites of metabolism, thereby increasing the drug's half-life and bioavailability.[3][4]

Caption: Fluorine blocks sites of oxidative metabolism by CYP450 enzymes.

1.2. Modulating Binding Affinity and Selectivity

Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can alter the electronic landscape of a molecule.[1] This can lead to more favorable interactions with the target protein through hydrogen bonds, dipole-dipole interactions, and other electrostatic forces.[5] By changing the charge distribution, fluorination can enhance the binding affinity (potency) and selectivity of a drug for its intended target over off-targets.

Caption: Bioisosteric replacement of H with F alters electronic properties.

1.3. Influencing Lipophilicity and pKa

The effect of fluorine on lipophilicity (measured as logP or logD) is context-dependent. While highly fluorinated motifs like a trifluoromethyl (-CF3) group significantly increase lipophilicity, a single fluorine atom can either increase or decrease it, depending on its position and the overall molecular environment.[1][6] This modulation is critical for optimizing a drug's absorption, distribution, and ability to cross cell membranes.

Furthermore, fluorine’s strong electron-withdrawing nature can lower the pKa of nearby basic functional groups (e.g., amines).[5][6] This change in ionization state at physiological pH (typically 7.4) can improve membrane permeability and bioavailability, as the neutral form of a drug is generally more cell-permeable.

Quantitative Impact of Fluorination: Case Studies

The theoretical benefits of fluorination are consistently demonstrated in practice. The following tables summarize quantitative data from comparative studies of fluorinated drugs and their non-fluorinated analogs.

Table 1: Impact of Fluorination on Metabolic Stability

| Compound Pair | Modification | System | Half-life (t½, min) | Key Finding | Reference |

|---|---|---|---|---|---|

| Indole Analogues | |||||

| UT-155 | Non-fluorinated | Mouse Liver Microsomes | 12.35 | - | [3] |

| Analog 32c | CF3-substituted | Mouse Liver Microsomes | 53.71 | >4-fold increase in stability | [3] |

| Gefitinib Analogues | |||||

| Gefitinib (Iressa) | 3-Cl, 4-F on aniline ring | In vivo (human) | - | Oral Bioavailability: ~59% | [7] |

| 2-Fluoro-gefitinib | Additional 2-F on quinazoline | In vivo (human) | - | Improved exposure & lower clearance |

| 6-Fluoro-gefitinib | Additional 6-F on quinazoline | In vivo (human) | - | Improved exposure & lower clearance | |

Table 2: Impact of Fluorination on Binding Affinity and Physicochemical Properties

| Compound Pair | Modification | Target | IC50 (nM) | pKa (Predicted) | clogP (Predicted) | Reference |

|---|---|---|---|---|---|---|

| PARP Inhibitors | ||||||

| Analog 1a | Non-fluorinated | PARP2 | 1,200 | 6.8 | 2.5 | [6] |

| Analog 1b | 7-Fluoro | PARP2 | 800 | 6.5 | 2.7 | [6] |

| Fluoroquinolones | ||||||

| Naphthyridine analog | Non-fluorinated | DNA Gyrase | - | - | - | |

| Enoxacin | 6-Fluoro | DNA Gyrase | - | - | - | |

| Finding | 6-F substitution improves gyrase-complex binding by 2 to 17-fold. | |||||

| HIV RT Inhibitors | ||||||

| Lamivudine (3TC) | Non-fluorinated | HIV-1 RT | - | - | - | [8] |

| Emtricitabine (FTC) | 5-Fluoro | HIV-1 RT | - | - | - | [8] |

| Finding | Emtricitabine is consistently 4 to 10-fold more potent against HIV-1 in cell culture. | | | | |[9] |

Appendix A: Detailed Experimental Protocols

Reproducible and standardized protocols are essential for accurately assessing the impact of fluorination.

A.1. Determination of Partition Coefficient (logP) by Shake-Flask Method

This method is the gold standard for directly measuring a compound's lipophilicity.[10][11]

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the phosphate buffer. Allow the two phases to separate completely.[10]

-

Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[10]

-

Partitioning: In a suitable vessel, add a precise volume of the saturated 1-octanol and the saturated buffer. Add a small aliquot of the compound stock solution.

-

Equilibration: Seal the vessel and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and octanol phases.

-

Quantification: Carefully sample a precise volume from each phase. Dilute the samples appropriately and determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

A.2. Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This technique measures the pH of a solution as a titrant is added, allowing for the determination of the pKa at the half-equivalence point.[12][13]

Methodology:

-

Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Dissolve a precise amount of the test compound in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM).[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12][13]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C) and stir continuously. Purge the solution with nitrogen to remove dissolved CO2.[13] Immerse the calibrated pH electrode.

-

Titration: For an acidic compound, titrate by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a standardized strong acid (e.g., 0.1 M HCl).[13]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/min).[12]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the compound has been neutralized (the inflection point of the titration curve). Perform multiple titrations (at least three) to ensure reproducibility.[12]

A.3. In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYP450s.[2][14][15]

Methodology:

-

Reagent Preparation:

-

Thaw a vial of pooled Human Liver Microsomes (HLM) at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4). Keep on ice.[14][15]

-

Prepare a cofactor solution containing NADPH (e.g., 3 mM) in the same buffer. This is the "NADPH regenerating system."[15]

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute it in buffer to the working concentration. The final incubation concentration is typically low (e.g., 1-2 µM) to be below the enzyme's Km.[14][15]

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM solution and the test compound solution to 37°C.

-

Initiate the metabolic reaction by adding the NADPH cofactor solution to the wells containing the HLM and test compound. A negative control is run in parallel where the cofactor solution is replaced with a buffer.[15]

-

-

Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells.[16]

-

Reaction Quenching: Terminate the reaction by adding a volume of a cold organic solvent, such as acetonitrile, containing an internal standard for analytical quantification.[14]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).[14]

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The strategic incorporation of fluorine is a powerful and proven approach in modern drug discovery. By leveraging its unique properties, medicinal chemists can systematically address common challenges in drug development, including poor metabolic stability, low potency, and suboptimal pharmacokinetic profiles. As demonstrated through quantitative data and established case studies, fluorination allows for the fine-tuning of molecular properties to create safer and more effective medicines. The continued development of novel fluorination chemistries promises to further expand the toolkit available to researchers, solidifying fluorine's role as a "magic bullet" in the design of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. mttlab.eu [mttlab.eu]

- 3. benchchem.com [benchchem.com]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thebodypro.com [thebodypro.com]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mercell.com [mercell.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for the Use of (5-Fluoro-2-nitrophenyl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-2-nitrophenyl)methanol is a valuable and versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. Its utility stems from the presence of three key functional groups on the phenyl ring: a hydroxyl group amenable to various transformations, a nitro group that can be readily converted to an amino group, and a fluorine atom which can enhance the metabolic stability and binding affinity of target molecules. The strategic placement of these functionalities allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of a range of heterocyclic compounds and other pharmacologically relevant scaffolds.

These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its key transformations and its application in the synthesis of bioactive compounds.

Key Synthetic Transformations

This compound can undergo a variety of chemical transformations at its hydroxyl and nitro groups, as well as modifications involving the aromatic ring. The primary reactions include oxidation of the alcohol to an aldehyde, reduction of the nitro group to an amine, etherification, and esterification of the hydroxyl group.

Table 1: Summary of Key Reactions and Typical Conditions

| Reaction Type | Reagent(s) | Solvent(s) | Product | Typical Yield (%) |

| Oxidation | Pyridinium dichromate (PDC), 4Å molecular sieves | Dichloromethane (DCM) | 5-Fluoro-2-nitrobenzaldehyde | 69% |

| Nitro Reduction | Stannous chloride (SnCl₂), concentrated HCl | Ethanol or Ethyl Acetate | (5-Fluoro-2-aminophenyl)methanol | High |

| Nitro Reduction | Palladium on carbon (Pd/C), Hydrogen gas (H₂) | Ethanol or Ethyl Acetate | (5-Fluoro-2-aminophenyl)methanol | High |

| Etherification | Alkyl halide, NaH | Tetrahydrofuran (THF) | Alkyl (5-fluoro-2-nitrophenyl)methyl ether | Varies |

| Esterification | Carboxylic acid, DCC, DMAP | Dichloromethane (DCM) | (5-Fluoro-2-nitrophenyl)methyl ester | Varies |

Experimental Protocols

Protocol 1: Oxidation of this compound to 5-Fluoro-2-nitrobenzaldehyde

This protocol details the oxidation of the primary alcohol to the corresponding aldehyde, a crucial step in many synthetic pathways.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

4Å Molecular Sieves

-

Pyridinium dichromate (PDC)

-

Silica Gel

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve this compound (1.0 eq) in dry dichloromethane.

-

Add 4Å molecular sieves to the solution.

-

Add pyridinium dichromate (PDC) (1.2 eq) portion-wise to the stirred suspension.

-

Stir the reaction mixture vigorously at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a short pad of silica gel to remove the chromium salts and molecular sieves.

-

Wash the silica gel pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 10-20%) to afford 5-Fluoro-2-nitrobenzaldehyde as a solid.[1]

Quantitative Data:

-

Yield: 69%[1]

-

Purity: As determined by chromatographic and spectroscopic methods.

Protocol 2: Reduction of the Nitro Group to Synthesize (5-Fluoro-2-aminophenyl)methanol